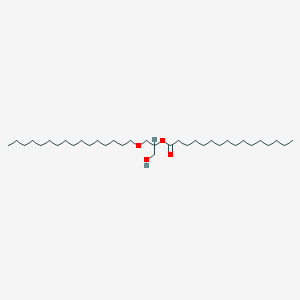

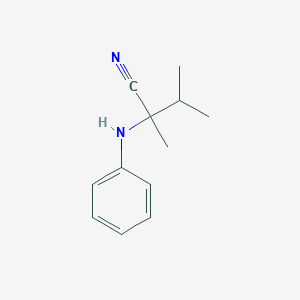

![molecular formula C24H25NOS B232295 6,11-Dihydrodibenzo[b,e]thiepin-11-yl{3-[(dimethylamino)methyl]phenyl}methanol](/img/structure/B232295.png)

6,11-Dihydrodibenzo[b,e]thiepin-11-yl{3-[(dimethylamino)methyl]phenyl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,11-Dihydrodibenzo[b,e]thiepin-11-yl{3-[(dimethylamino)methyl]phenyl}methanol, also known as clozapine-N-oxide (CNO), is a chemical compound that is commonly used in scientific research to study the effects of optogenetics and chemogenetics. CNO has been found to be a highly effective tool for modulating neuronal activity in vivo, and has been used in a variety of applications ranging from behavioral studies to investigations of neural circuitry.

Mecanismo De Acción

CNO acts as a ligand for the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system, which is a genetically-encoded system that allows for the selective activation or inhibition of specific populations of neurons in vivo. When CNO binds to the DREADD receptor, it induces a conformational change that activates the receptor and triggers downstream signaling pathways.

Biochemical and Physiological Effects:

CNO has been found to be highly effective at modulating neuronal activity in vivo. It has been shown to induce robust changes in neuronal firing rates and synaptic plasticity, and has been used to investigate a wide range of neural processes. Additionally, CNO has been found to be well-tolerated in vivo, with minimal off-target effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using CNO in scientific research is its high potency and selectivity. CNO is highly effective at modulating neuronal activity in vivo, and has been shown to be well-tolerated with minimal off-target effects. Additionally, the DREADD system allows for the selective activation or inhibition of specific populations of neurons, which can be used to investigate the function and connectivity of neural circuits.

However, there are some limitations to using CNO in scientific research. One limitation is that the DREADD system is a genetically-encoded system, which means that it requires the use of transgenic animals. Additionally, the effects of CNO can be variable depending on the specific DREADD receptor that is used, which can make it difficult to compare results across studies.

Direcciones Futuras

There are a number of future directions for research involving CNO. One area of interest is the development of new DREADD receptors that are more selective or have different properties than existing receptors. Additionally, there is interest in using CNO to investigate the function and connectivity of neural circuits in disease models, such as models of Parkinson's disease or depression. Finally, there is interest in using CNO in combination with other techniques, such as optogenetics or calcium imaging, to investigate neural processes in greater detail.

Métodos De Síntesis

CNO can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of clozapine with N-chloromethyl-N,N-dimethylamine in the presence of a base such as potassium carbonate. This reaction results in the formation of CNO, which can then be purified using standard techniques such as column chromatography.

Aplicaciones Científicas De Investigación

CNO is widely used in scientific research as a tool for modulating neuronal activity in vivo. It is commonly used in optogenetic and chemogenetic studies, where it is used to activate or inhibit specific populations of neurons in order to investigate their function and connectivity. CNO has been used to study a wide range of neural processes, including learning and memory, reward processing, and social behavior.

Propiedades

Nombre del producto |

6,11-Dihydrodibenzo[b,e]thiepin-11-yl{3-[(dimethylamino)methyl]phenyl}methanol |

|---|---|

Fórmula molecular |

C24H25NOS |

Peso molecular |

375.5 g/mol |

Nombre IUPAC |

6,11-dihydrobenzo[c][1]benzothiepin-11-yl-[3-[(dimethylamino)methyl]phenyl]methanol |

InChI |

InChI=1S/C24H25NOS/c1-25(2)15-17-8-7-10-18(14-17)24(26)23-20-11-4-3-9-19(20)16-27-22-13-6-5-12-21(22)23/h3-14,23-24,26H,15-16H2,1-2H3 |

Clave InChI |

SPLBTLHSWXXNDH-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=CC(=CC=C1)C(C2C3=CC=CC=C3CSC4=CC=CC=C24)O |

SMILES canónico |

CN(C)CC1=CC(=CC=C1)C(C2C3=CC=CC=C3CSC4=CC=CC=C24)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

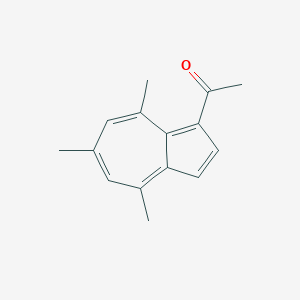

![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)

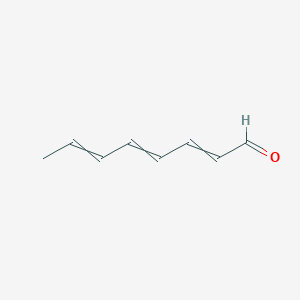

![N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine](/img/structure/B232231.png)

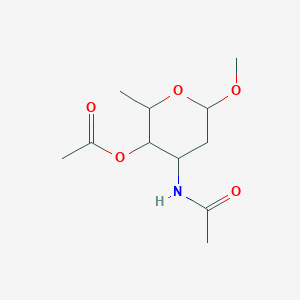

![1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232255.png)

![3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol](/img/structure/B232259.png)

![N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232266.png)

![N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232269.png)

![5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B232270.png)

![N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide](/img/structure/B232273.png)